molecular formula C16H21N3O B15082786 2-(4-ethyl-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide CAS No. 59843-44-6

2-(4-ethyl-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide

Cat. No.: B15082786
CAS No.: 59843-44-6
M. Wt: 271.36 g/mol
InChI Key: NAZBTJOXLOITFB-UHFFFAOYSA-N
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Description

2-(4-ethyl-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide typically involves the reaction of 4-ethyl-3-phenyl-1H-pyrazole with N,N-dimethylpropanamide under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This may include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions could convert the compound into its reduced forms.

    Substitution: The compound may participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(4-ethyl-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide may have various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide would involve its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed effects. The exact pathways involved would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methyl-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide
  • 2-(4-ethyl-3-methyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide

Comparison

Compared to similar compounds, 2-(4-ethyl-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylpropanamide may exhibit unique properties due to the presence of specific substituents on the pyrazole ring

Properties

CAS No.

59843-44-6

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

2-(4-ethyl-3-phenylpyrazol-1-yl)-N,N-dimethylpropanamide

InChI

InChI=1S/C16H21N3O/c1-5-13-11-19(12(2)16(20)18(3)4)17-15(13)14-9-7-6-8-10-14/h6-12H,5H2,1-4H3

InChI Key

NAZBTJOXLOITFB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN(N=C1C2=CC=CC=C2)C(C)C(=O)N(C)C

Origin of Product

United States

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